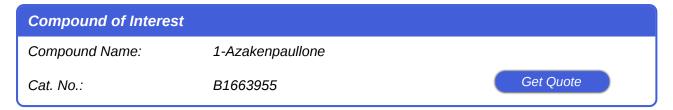


1-Azakenpaullone: A Technical Guide to its Properties, Structure, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Azakenpaullone**, a potent and selective inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β). The information presented herein is intended to support research and development efforts in fields such as regenerative medicine, neurodegenerative diseases, and cancer.

Core Properties and Structure

1-Azakenpaullone is a synthetic organic compound belonging to the paullone family of kinase inhibitors. It is a cell-permeable molecule that has garnered significant interest due to its high selectivity for GSK-3β.

Physicochemical and Structural Data



Property	Value
IUPAC Name	9-Bromo-7,12- dihydropyrido[3',2':2,3]azepino[4,5-b]indol- 6(5H)-one[1][2][3]
Synonyms	1-AKP, Azakenpaullone
CAS Number	676596-65-9[1][2][4]
Molecular Formula	C15H10BrN3O[1][2][4]
Molecular Weight	328.16 g/mol [2][4][5]
Appearance	Off-white to tan/gray-brown solid powder[1][4]
Solubility	DMSO: >10 mg/mL[2][4]
Purity	≥97% (HPLC)[4]
SMILES	O=C1CC2=C(NC3=C2C=C(Br)C=C3)C4=C(C=CC=N4)N1[2][4]
InChI Key	NTSBZVCEIVPKBJ-UHFFFAOYSA-N[1][2][4]

Mechanism of Action and Kinase Selectivity

1-Azakenpaullone functions as a potent, ATP-competitive inhibitor of GSK-3β.[1][6] Its selectivity for GSK-3β over other kinases, particularly Cyclin-Dependent Kinases (CDKs), is a key characteristic that distinguishes it from other paullone analogs.[7][8] Molecular docking studies suggest that the substituent in the 9-position is important for a hydrogen bond interaction with Lys85 in the ATP-binding pocket of GSK-3.[9]

Kinase Inhibitory Profile

Kinase Target	IC ₅₀	Selectivity vs. GSK-3β
GSK-3β	18 nM[2][6][7][10]	-
CDK1/cyclin B	2.0 μM[2][10]	~111-fold
CDK5/p25	4.2 μM[2][10]	~233-fold



Signaling Pathway Modulation

The primary signaling pathway modulated by **1-Azakenpaullone** is the canonical Wnt/ β -catenin pathway. By inhibiting GSK-3 β , **1-Azakenpaullone** prevents the phosphorylation and subsequent degradation of β -catenin. This leads to the accumulation of β -catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.[11][12]

Global gene expression profiling of human mesenchymal stem cells (MSCs) treated with **1-Azakenpaullone** has also suggested possible modulation of other signaling pathways, including Hedgehog and TGFβ.[11][12]

Canonical Wnt/β-catenin signaling pathway and the inhibitory action of **1-Azakenpaullone**.

Biological Effects and Applications

1-Azakenpaullone has demonstrated a range of biological effects, primarily stemming from its activation of the Wnt/β-catenin pathway. A notable application is in the field of regenerative medicine, specifically in promoting the differentiation of stem cells.

Osteoblast Differentiation

Treatment of human mesenchymal stem cells (MSCs) with **1-Azakenpaulione** has been shown to significantly enhance osteoblastic differentiation and mineralization.[11] This is mediated by the upregulation of the key osteogenic transcription factor, Runx2, a downstream target of the Wnt/β-catenin pathway.[11]



Parameter	Treatment	Result
ALP Activity	3 μM 1-Azakenpaullone on hMSCs	Significant increase[11][13]
Mineralization (Alizarin Red Staining)	3 μM 1-Azakenpaullone on hMSCs	Significant increase[11][13]
Gene Expression (Runx2, ALP, OC, ON, COL1A1, OPN)	3 μM 1-Azakenpaullone on hMSCs	Significant upregulation[11][13]
β-catenin Expression	3 μM 1-Azakenpaullone on hMSCs	Significant upregulation and nuclear localization[11][13]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the activity of **1-Azakenpaullone**.

In Vitro GSK-3β Kinase Assay (Radiometric)

This assay measures the transfer of ^{32}P from [γ - ^{32}P]ATP to a specific GSK-3 β substrate.

- Reaction Mixture Preparation: In a final volume of 30 μL, combine buffer A (10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris/HCl pH 7.5), 1-Azakenpaullone at various concentrations, 5 μL of 40 μM GS-1 peptide substrate, and a 1/100 dilution of GSK-3β enzyme.[10]
- Initiation: Start the reaction by adding 15 μM [y-32P]ATP.[10]
- Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[10]
- Termination and Spotting: Spot 25 μ L aliquots of the supernatant onto Whatman P81 phosphocellulose paper.[10]
- Washing: After 20 seconds, wash the filters five times in a solution of 10 mL phosphoric acid per liter of water.[10]



 Scintillation Counting: Count the wet filters in the presence of 1 mL of ACS scintillation fluid to determine the amount of incorporated ³²P.[10]

Western Blot for β-catenin Accumulation

This protocol details the detection of total and phosphorylated GSK-3 β and β -catenin levels in cell lysates.

- Cell Lysis: Lyse cells treated with 1-Azakenpaullone or a vehicle control with RIPA buffer.
 Determine the total protein concentration using a Bradford assay.
- SDS-PAGE: Mix cellular protein with an equal volume of SDS loading buffer, and separate the proteins by electrophoresis on a polyacrylamide gel.[14]
- Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1.5
 to 2 hours at room temperature.[14]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and a loading control (e.g., GAPDH).
 [14]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detection: After further washing, incubate the membrane with an ECL chemiluminescent reagent and visualize the protein bands using a gel imaging system.[14]
- Quantification: Quantify the pixel intensity of the bands and normalize to the loading control.



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A generalized workflow for Western blot analysis.

Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay visualizes calcium deposits, an indicator of late-stage osteoblast differentiation.

- Cell Culture: Grow human MSCs in osteogenic medium in 6-well plates. Treat with 1-Azakenpaullone or vehicle control.
- Fixation: After 14 days, wash the cells twice with PBS and fix with 70% ethanol for 1 hour at room temperature.
- Staining: Stain the fixed cells with 40 mM Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.
- Washing: Rinse the cells with distilled water to remove non-specific staining.
- Visualization: Visualize the red-orange staining of calcium deposits under a microscope.
- Quantification (Optional): To quantify, destain the cells with ethylpyridinium chloride. Transfer the extracted stain to a 96-well plate and measure the absorbance at 562 nm.

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